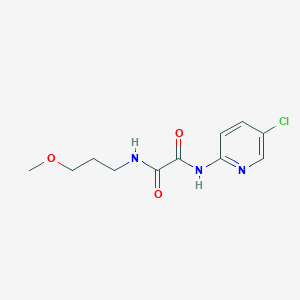

N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions, including bromination and the formation of salts with acidic compounds . The reaction is carried out for about 1 to 24 hours, preferably about 2 to 5 hours until virtually completion . The compound may be isolated in the form of a salt through dissolution in a suitable solvent and treatment with an acidic compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include bromination with copper bromide (II), the formation of salts with acidic compounds, and reactions with lithium salts and carbon dioxide gas .Wissenschaftliche Forschungsanwendungen

Novel Synthetic Approaches

A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a new formula for both anthranilic acid derivatives and oxalamides, which could be applicable to the synthesis of N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide (Mamedov et al., 2016).

Apoptosis Inducers and Potential Anticancer Agents

The discovery of 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole as an apoptosis inducer and potential anticancer agent, as identified by Zhang et al. (2005), signifies the importance of such compounds in cancer research. This compound's ability to induce apoptosis in certain cancer cell lines underscores its potential role in developing new cancer treatments (Zhang et al., 2005).

Coordination Polymer Synthesis

Kuai et al. (2014) described the synthesis of a Cu(II) coordination polymer using N1,N2-di(pyridin-4-yl)oxalamide, indicating the potential of related compounds like N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide in forming coordination polymers, which have various applications in materials science (Kuai et al., 2014).

Synthesis of Internal Alkynes

Chen et al. (2023) revealed N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, forming internal alkynes. This suggests the potential of N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide in similar catalytic processes (Chen et al., 2023).

Supramolecular Networks

Lee (2010) studied N,N'-bis(4-pyridylmethyl)oxalamide, forming extended supramolecular networks through hydrogen bonding. This highlights the potential of structurally related compounds like N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide in the creation of intricate molecular architectures (Lee, 2010).

Reactivity with Carbene

Braun et al. (2012) investigated the reactivity of an oxalamide-based carbene, exploring its potential in various chemical reactions. This could be relevant for understanding the reactivity of N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide in similar scenarios (Braun et al., 2012).

Eigenschaften

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-(3-methoxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O3/c1-18-6-2-5-13-10(16)11(17)15-9-4-3-8(12)7-14-9/h3-4,7H,2,5-6H2,1H3,(H,13,16)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJRBZIDDJSVPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=O)NC1=NC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2465190.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2465194.png)

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2465195.png)

![Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate](/img/structure/B2465196.png)

![4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B2465197.png)

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide](/img/no-structure.png)

![Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2465204.png)

![9-Methyl-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)purine](/img/structure/B2465205.png)

![7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2465210.png)